molecular formula C15H13Cl2NO2 B5540552 3,6-dichloro-2-methoxy-N-(4-methylphenyl)benzamide

3,6-dichloro-2-methoxy-N-(4-methylphenyl)benzamide

Cat. No. B5540552
M. Wt: 310.2 g/mol
InChI Key: PKCVQGUACFYAKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-dichloro-2-methoxy-N-(4-methylphenyl)benzamide, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor drug used in the treatment of cancer. It was first synthesized in 1999 by Bayer Pharmaceuticals and is currently approved for the treatment of hepatocellular carcinoma, renal cell carcinoma, and thyroid cancer.

Scientific Research Applications

Molecular Structure and Analysis

Research on similar compounds, such as "A novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide," has focused on analyzing molecular structures using X-ray diffraction, IR spectroscopy, and quantum chemical computations. Such studies provide insights into the geometrical parameters, vibrational frequencies, and electronic properties of these compounds, which are crucial for understanding their reactivity and potential applications in material science or pharmaceuticals (Demir et al., 2015).

Synthesis Methodologies

Research into the synthesis of related compounds, such as "Enantioselective synthesis of 2,3-disubstituted piperidines from (S)-methylpyroglutamate," explores novel synthetic routes and methodologies that can be applied to the synthesis of a wide variety of benzamide derivatives. These studies are foundational for developing new drugs and materials with tailored properties (Calvez et al., 1998).

Biological Activities

Investigations into compounds such as "Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives," which include benzamide structures, focus on evaluating their biological activities. These studies aim to discover new antimicrobial agents with specific mechanisms of action, potentially leading to the development of new therapeutic agents (Limban et al., 2011).

Potential Applications in Drug Discovery

The research on "Design, synthesis, and biological evaluation of 4‐methoxy‐3‐arylamido‐N‐(substitutedphenyl)benzamide derivatives as potential antiplatelet agents" demonstrates the potential therapeutic applications of benzamide derivatives. By designing and synthesizing novel compounds, researchers aim to discover safer and more effective drugs for preventing and treating diseases like thrombosis (Liu et al., 2019).

Safety and Hazards

Sigma-Aldrich, a supplier of “3,6-dichloro-2-methoxy-N-(4-methylphenyl)benzamide”, states that the buyer assumes responsibility to confirm the product’s identity and/or purity . They also state that they sell the product as-is and make no representation or warranty whatsoever with respect to the product .

properties

IUPAC Name

3,6-dichloro-2-methoxy-N-(4-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO2/c1-9-3-5-10(6-4-9)18-15(19)13-11(16)7-8-12(17)14(13)20-2/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKCVQGUACFYAKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2OC)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.